N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE
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Overview
Description
N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE is a synthetic compound that belongs to the class of arylcarboxamide derivatives. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Coupling with the Carboxamide Group: The final step involves the coupling of the quinoline core with the carboxamide group, which can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: It is used in studies investigating the inhibition of mycobacterial membrane protein large 3 (MmpL3), a target for anti-tubercular drugs.
Chemical Research: The compound serves as a model for studying the reactivity and stability of arylcarboxamide derivatives.
Mechanism of Action
The mechanism of action of N4-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE involves the inhibition of the mycobacterial membrane protein large 3 (MmpL3). This protein is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall. By inhibiting MmpL3, the compound disrupts cell wall synthesis, leading to the death of the mycobacteria .
Comparison with Similar Compounds
Similar Compounds
Naphthamide Derivatives: These compounds also exhibit anti-tubercular activity and share structural similarities with N4-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE.
Quinolone-2-carboxamides: These compounds are potential MmpL3 inhibitors and have shown activity against drug-resistant strains of Mycobacterium tuberculosis.
Uniqueness
N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its adamantyl group, which imparts increased lipophilicity and stability to the molecule. This structural feature enhances its ability to penetrate cell membranes and reach its target site within the mycobacteria .
Properties
Molecular Formula |
C26H24Cl2N2O |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24Cl2N2O/c27-21-6-5-18(10-22(21)28)24-11-20(19-3-1-2-4-23(19)29-24)25(31)30-26-12-15-7-16(13-26)9-17(8-15)14-26/h1-6,10-11,15-17H,7-9,12-14H2,(H,30,31) |
InChI Key |
CZKMIYJVASRWDN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)Cl)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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